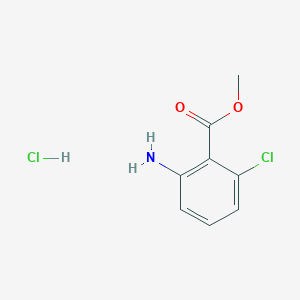![molecular formula C11H11Cl2N3O3S B2913790 N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide CAS No. 2094389-96-3](/img/structure/B2913790.png)
N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide, also known as DCM-SA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its ability to modulate the activity of certain ion channels in the brain, which could have important implications for the treatment of neurological disorders.
Mecanismo De Acción
N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide works by binding to a specific site on ion channels in the brain, which alters their activity and can lead to changes in neuronal excitability and neurotransmitter release. This mechanism of action has been studied extensively in vitro, and has also been demonstrated in vivo in animal models.
Biochemical and Physiological Effects:
N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide has been shown to have a variety of biochemical and physiological effects, including changes in synaptic plasticity, alterations in neuronal excitability, and modulation of neurotransmitter release. These effects have been studied in a variety of experimental models, including in vitro cell cultures and in vivo animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide in lab experiments is its ability to selectively modulate the activity of certain ion channels in the brain, which can be useful for studying specific neurological processes. However, there are also some limitations to using this compound, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are a number of potential future directions for research on N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide. One area of interest is the development of more selective and potent analogs of this compound, which could have even greater efficacy and fewer side effects. Additionally, there is interest in exploring the potential therapeutic applications of N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide for the treatment of neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease. Finally, there is ongoing research on the mechanisms underlying the effects of N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide, which could provide important insights into the functioning of ion channels in the brain.
Métodos De Síntesis
N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2,3-dichlorobenzonitrile with methylsulfonylacetamide in the presence of a base catalyst. The resulting product can then be purified using a variety of techniques, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of certain ion channels in the brain, including the NMDA receptor and the GABA receptor, which are involved in a variety of neurological processes.
Propiedades
IUPAC Name |
N-[cyano-(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O3S/c1-15-20(18,19)6-10(17)16-9(5-14)7-3-2-4-8(12)11(7)13/h2-4,9,15H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMILMKKSDCNOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC(=O)NC(C#N)C1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide](/img/structure/B2913707.png)
amine hydrochloride](/img/structure/B2913710.png)




![N-ethyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2913720.png)

![4-((4-bromobenzyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2913723.png)

![4-chloro-3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzamide](/img/structure/B2913725.png)

![2-(5-chloro-2-methoxybenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2913727.png)
![7-Fluoro-3-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2913728.png)